molecular formula C14H18F3N3O2 B2556568 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine CAS No. 859027-20-6

1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

Cat. No.: B2556568
CAS No.: 859027-20-6
M. Wt: 317.312
InChI Key: VLJSJFKIGHYITE-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine is a chemical compound with the molecular formula C14H18F3N3O2 and a molecular weight of 317.31 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a benzyl group that contains both nitro and trifluoromethyl substituents. It is used primarily in research and development settings.

Preparation Methods

The synthesis of 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine typically involves the reaction of 1-ethylpiperazine with 4-nitro-2-(trifluoromethyl)benzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2/c1-2-18-5-7-19(8-6-18)10-11-3-4-12(20(21)22)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJSJFKIGHYITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene (34 g, 120 mmol) obtained in Step (1) above was stirred in a solvent of dichloromethane (300 mL). The reaction solution was added with 1-ethylpiperazine (15.97 mL, 126 mmol) and DIPEA (27.2 mL, 156 mmol), followed by stirring for about 3 hours at room temperature. The reaction mixture was diluted with dichloromethane, washed with a saturated aqueous sodium bicarbonate solution and saline. The organic layer thus obtained was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the title compound (21.7 g, 57%).
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
27.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
57%

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